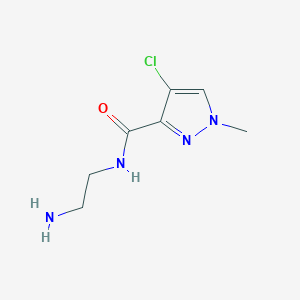![molecular formula C18H17NO2S2 B2382297 N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide CAS No. 2415631-58-0](/img/structure/B2382297.png)
N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis in Neurite Outgrowth
A study discusses the synthesis of a compound similar to N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide, highlighting its role in enhancing nerve growth factor's ability to stimulate neurite outgrowths in cells (Williams et al., 2010).
PET Imaging Agents
Research on carbon-11 labeled naphthalene-sulfonamides, closely related to the compound , explores their potential as positron emission tomography (PET) imaging agents for human CCR8 (Wang et al., 2008).
Molecular Structure and Analysis
A study focuses on the synthesis and characterization of a sulfonamide compound similar to the one . The research includes structural analysis using various spectroscopic methods and theoretical approaches (Sarojini et al., 2012).
Fluorescence Sensing and Intracellular Imaging
Another research investigates a naphthalene-based sulfonamide compound for its fluorescence sensing abilities, particularly for detecting Al3+ ions in aqueous systems and in cultured cells (Mondal et al., 2015).
Synthesis and Structural Properties
A paper reports on the synthesis and characterization of new sulfonamide derivatives, including structural analysis through X-ray crystallography. The research provides insights into hydrogen bonding patterns in these molecules (Danish et al., 2021).
Eigenschaften
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,17-7-3-5-14-4-1-2-6-16(14)17)19-13-18(9-10-18)15-8-11-22-12-15/h1-8,11-12,19H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBCHPQXGYRLDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)

![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)

![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)



![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)